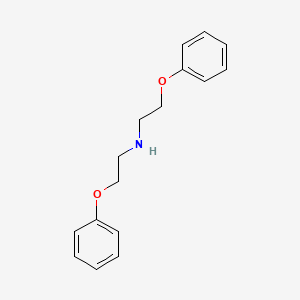

Bis(2-phenoxyethyl)amine

Description

Significance of Amine and Ether Functionalities in Complex Molecular Design

The amine and ether functional groups are fundamental components in the design of complex molecules, particularly in the field of medicinal chemistry. biotech-asia.orgwhamine.com Their specific properties allow for the fine-tuning of a molecule's physicochemical characteristics, which in turn influences its biological activity. drughunter.com

Amine Functionality: Amines are crucial in medicinal chemistry and are present in a vast number of drugs. whamine.comstereoelectronics.org Their ability to act as hydrogen bond donors and acceptors allows for strong interactions with biological targets. stereoelectronics.org The basicity of the amine group is a key property; it can be protonated at physiological pH, forming an ionized species that can participate in ionic bonding or salt-bridge formation with target proteins. drughunter.comstereoelectronics.org This ionization state also significantly impacts a molecule's solubility, permeability, and lipophilicity (LogD), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. drughunter.com The versatility of amines allows them to be integral parts of treatments for a wide range of conditions, including pain management (morphine), depression (fluoxetine), allergies (diphenhydramine), and cancer. whamine.com

The combination of both amine and ether functionalities within a single scaffold, as seen in Bis(2-phenoxyethyl)amine, creates a molecule with a unique balance of hydrophilicity and lipophilicity, hydrogen bonding capabilities, and potential for ionic interactions. This duality is highly advantageous in designing molecules with specific pharmacological profiles.

Evolution of Research on Phenoxyethyl-Substituted Amine Systems

Research into phenoxyethyl-substituted amine systems has evolved significantly, driven by their diverse pharmacological potential. This class of compounds forms the backbone of numerous bioactive molecules.

Early research often focused on the synthesis and fundamental characterization of these compounds. For instance, methods have been developed for the synthesis of various phenoxyethyl amines, sometimes as intermediates for more complex targets. nih.gov A key synthetic approach involves the reaction of phenols with N-(2-hydroxyethyl)phthalimide followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the desired phenoxyethanamine. nih.gov Other synthetic routes include the reaction of amines with carboxylic acids, which can be mediated by catalysts under specific temperature conditions. rsc.org

Over time, the focus shifted towards exploring the therapeutic applications of these scaffolds. Phenoxyethyl amine derivatives have been investigated for a wide range of biological activities:

Anticancer and Antitumor Activity: Certain esters of related compounds, such as the 2-phenoxyethyl ester of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrate, have shown activity against leukemia in screening tests. nih.gov The N-(2-phenoxyethyl)amine scaffold is recognized as a potential reactive oxygen species (ROS) generator capable of acting as a DNA-modifying agent, which is a mechanism relevant to anticancer activity. rsc.org

Neurodegenerative Diseases: Phenoxyethyl piperidine (B6355638) and morpholine (B109124) derivatives have been studied for their potential in treating Alzheimer's disease. researchgate.net Research has shown that compounds bearing phenoxyethyl amine moieties can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's. researchgate.net

Antimicrobial and Antituberculosis Activity: A series of imidazo[1,2-a]pyridine (B132010) carboxamides incorporating an N-(2-phenoxyethyl) moiety were designed and synthesized as new antitubercular agents. Several of these compounds demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov

Cardiovascular Applications: The aryloxypropanolamine structure, which is related to the phenoxyethylamine core, is a cornerstone of beta-blocker pharmacology. The nature of the amine and the substitutions on the aromatic ring are critical for both potency and selectivity (e.g., cardioselectivity). oup.com

This evolution highlights a progression from fundamental synthesis to rational drug design, where the phenoxyethyl amine system is used as a versatile scaffold for developing targeted therapeutics. researchgate.net

Current Research Directions and Emerging Paradigms for this compound

Current research continues to build on the foundational knowledge of phenoxyethyl amine systems, exploring new applications and synthetic methodologies.

A significant trend is the use of these scaffolds in fragment-based drug design (FBDD) . This approach uses small, simple molecular fragments to build more complex and potent drug candidates. researchgate.net The phenoxyethyl amine moiety is an ideal fragment due to its proven bioactivity and versatile chemical handles. Researchers are incorporating this structure into novel frameworks to develop treatments for a variety of illnesses, including malaria and cancer. researchgate.net

Computational studies , such as Density Functional Theory (DFT), are increasingly being used to understand the structural, electronic, and chemical properties of these molecules. researchgate.netresearchgate.net These theoretical investigations help in predicting the most stable structures and understanding the electronic properties that govern their reactivity and potential biological interactions, guiding further synthetic efforts. researchgate.net For example, computational methods have been used to study the binding interactions of phenoxyethyl amine derivatives with cholinesterase enzymes. researchgate.net

There is also a growing emphasis on developing more sustainable and efficient synthetic methods . Recent studies have explored greener pathways for the synthesis of N-(2-phenoxyethyl)-amines, aiming to provide milder and more modular routes compared to traditional methods that may require high temperatures or specific catalysts. rsc.org

Furthermore, research is expanding into new complex derivatives. For instance, an unexpected synthesis yielded N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide from a derivative of 1,5-bis(phenoxy)-3-azapentane, a compound closely related to this compound. nih.gov The potential biological activities of such novel structures are being explored using predictive software, suggesting possible applications as enzyme inhibitors. nih.gov

The development of new hybrid molecules is another active area. For example, 7-chloroquinoline–benzimidazole hybrids containing a phenoxyethyl linker have been synthesized and evaluated for antitumor and antiplasmodial activities. mdpi.com This demonstrates the continued utility of the phenoxyethyl amine core as a linker in creating multi-target agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 182805-17-0 |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| Appearance | Not specified in results |

| Solubility | Not specified in results |

Table 2: Related Research Compounds and Their Significance

| Compound Name | Key Research Finding/Application | Reference(s) |

|---|---|---|

| N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride | A useful research compound for various applications. | |

| 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrate, 2-phenoxyethyl ester | Exhibited activity against P-388 lymphocytic leukemia. | nih.gov |

| Imidazo[1,2-a]pyridine carboxamides with N-(2-phenoxyethyl) moiety | Showed potent activity against drug-resistant Mycobacterium tuberculosis. | nih.gov |

| Phenoxyethyl piperidine/morpholine derivatives | Investigated as cholinesterase inhibitors for potential Alzheimer's treatment. | researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-N-(2-phenoxyethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-3-7-15(8-4-1)18-13-11-17-12-14-19-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMXUCUDNEAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Analysis

Established Synthetic Routes to Bis(2-phenoxyethyl)amine and its Core Structure

Traditional synthetic strategies provide reliable and well-documented pathways to the core structure of this compound. These methods typically involve a two-step conceptual approach: formation of the amine scaffold and creation of the ether linkages, which can be performed in different orders.

The formation of the central secondary amine is a critical step. A common and direct method involves the double N-alkylation of ammonia (B1221849) with an appropriate electrophile, such as 2-phenoxyethyl bromide. In this process, two molecules of the phenoxyethyl-containing substrate react with one molecule of ammonia to form the symmetrical bis-amine structure. An alternative, more controlled approach involves the mono-N-alkylation of 2-phenoxyethylamine (B128699) with one equivalent of 2-phenoxyethyl bromide.

While direct synthesis of the parent compound is not extensively detailed in survey literature, analogous reactions are well-established. For instance, the synthesis of N-substituted benzimidazolones involves the alkylation of a nitrogen atom with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.govresearchgate.net This reaction highlights the utility of phenoxyethyl bromide as an effective alkylating agent for forming C-N bonds. More advanced methods, such as copper-catalyzed Ullmann-type couplings, have also been employed to form C-N bonds with various amines, demonstrating the broad applicability of amination chemistry in constructing complex scaffolds. mdpi.com

| Amination Strategy | Reactants | Typical Conditions | Notes |

| Double Alkylation | Ammonia, 2-Phenoxyethyl Bromide | Base (e.g., K₂CO₃), Polar Solvent (e.g., DMF) | Can lead to mixtures of primary, secondary, and tertiary amines. |

| Single Alkylation | 2-Phenoxyethylamine, 2-Phenoxyethyl Bromide | Base (e.g., K₂CO₃), Polar Solvent (e.g., DMF) | Offers better control over the formation of the desired secondary amine. |

| Ullmann-Type Coupling | Amine, Aryl/Alkyl Halide | CuI catalyst, Ligand (e.g., L-proline), Base, High Temperature | An advanced method applicable to a wide range of amine and halide substrates. mdpi.com |

The phenoxyethyl group is typically constructed via an etherification reaction, most commonly the Williamson ether synthesis. This method involves the reaction of sodium phenoxide (generated from phenol (B47542) and a strong base like sodium hydroxide) with a dihaloethane, such as 1,2-dibromoethane. lookchem.com The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion displaces one of the bromide ions. Careful control of stoichiometry is necessary to favor the mono-alkylation product, 2-phenoxyethyl bromide, and minimize the formation of the bis-ether byproduct. lookchem.com

Alternative routes for synthesizing the crucial ether linkage exist. Phenol can be reacted with ethylene (B1197577) carbonate in the presence of a base, a method that avoids the use of highly volatile and toxic reagents like ethylene oxide. unibo.it Furthermore, modern catalytic approaches, such as the iron-catalyzed etherification between two different alcohols, represent a developing field for forming unsymmetrical ethers under milder conditions. acs.org

| Etherification Method | Reactants | Typical Conditions | Key Feature |

| Williamson Ether Synthesis | Phenol, 1,2-Dibromoethane | Base (e.g., NaOH), 110°C | Classic, robust method for forming the 2-phenoxyethyl bromide precursor. lookchem.com |

| Carbonate Alkylation | Phenol, Ethylene Carbonate | Basic catalyst (e.g., alkali-loaded zeolites) | Avoids the use of toxic haloalkanes or epoxides. unibo.it |

| Iron-Catalyzed Etherification | Aromatic Alcohol, Aliphatic Alcohol | Fe(OTf)₃ catalyst, 45-70°C | Catalytic method for forming ether bonds directly from alcohols. acs.org |

Advanced Catalytic Approaches in Amine Synthesis Relevant to this compound Analogs

Modern organic synthesis has seen a shift towards more sustainable and efficient catalytic methods. These advanced strategies offer novel pathways for the formation of amines and their analogs, often with higher atom economy and under milder reaction conditions.

The "hydrogen borrowing" or "hydrogen auto-transfer" concept is a powerful and green strategy for the N-alkylation of amines using alcohols, producing only water as a byproduct. organic-chemistry.orgacs.org This methodology could theoretically be applied to synthesize this compound by reacting ammonia with two equivalents of 2-phenoxyethanol. The general mechanism involves the temporary, catalyst-mediated oxidation of the alcohol to an aldehyde. This intermediate then undergoes a condensation reaction with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, still held by the catalyst, to yield the final alkylated amine. uni-bayreuth.de This process is enabled by a variety of transition metal catalysts, with ruthenium and cobalt complexes being particularly effective. organic-chemistry.orguni-bayreuth.de This approach avoids the need for pre-functionalized electrophiles like alkyl halides, making it a highly atom-efficient alternative. europa.eurug.nl

| Catalyst System | N-Nucleophile | Alcohol Substrate | Reference |

| Ruthenium-based catalyst | Primary/Secondary Amines | Primary Alcohols | organic-chemistry.org |

| Bimetallic Co/Sc catalyst | Ammonia, Amines | Alcohols, Aldehydes, Ketones | uni-bayreuth.de |

| General Transition Metals | Aromatic/Aliphatic Amines | Alcohols | acs.org |

The merger of photoredox catalysis with transition metal catalysis has opened up new avenues for C-N bond formation under exceptionally mild conditions. nih.govresearchgate.net These methods utilize visible light to excite a photocatalyst (commonly based on iridium or ruthenium), which can then mediate single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.orgnih.gov This allows for novel bond formations, such as the direct coupling of C-H bonds with N-H bonds, that are challenging to achieve with traditional thermal methods. acs.org While a direct synthesis of this compound using this technology is not explicitly reported, the principles could be readily applied to the synthesis of complex analogs. For example, a photoredox-mediated reaction could couple an amine directly with a suitable C-H bond on a phenoxyethane derivative, bypassing several classical synthetic steps. This strategy represents a frontier in amine synthesis, offering potential for unprecedented efficiency and selectivity. chemrxiv.org

| Catalysis Type | Catalyst Example | Bond Formation Principle | Key Advantage |

| Visible Light Photoredox | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Cross-dehydrogenative coupling (C-H/N-H) | High selectivity and mild reaction conditions. acs.org |

| Dual Copper/Photoredox | Copper catalyst + Photocatalyst | Radical generation and modulation of metal oxidation state | Enables C-N bond formation under mild conditions, avoiding complex ligands. researchgate.net |

| Dual Nickel/Photoredox | Nickel catalyst + Photocatalyst | Photoinduced Ni(I)/Ni(III) redox cycle | Effective for coupling haloarenes and amines. researchgate.net |

Strategies for Derivatization and Structural Diversification

The secondary amine nitrogen in this compound is a key handle for further molecular elaboration. Standard derivatization reactions can be used to modify the core structure, allowing for the synthesis of a library of analogs with diverse properties. Common derivatization reagents react with the N-H bond to form new, stable functional groups.

For example, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as 2-naphthalenesulfonyl chloride (NSCl), in the presence of a catalyst or base. nih.gov Similarly, acylation can be performed using acyl chlorides or anhydrides. A widely used reagent in analytical chemistry that is also applicable to synthesis is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines to introduce the bulky, UV-active FMOC protecting group. thermofisher.comlibretexts.org These reactions are typically high-yielding and allow for the introduction of a wide array of functionalities, thereby diversifying the chemical space around the core scaffold.

| Derivatization Reaction | Reagent Example | Functional Group Introduced |

| Sulfonylation | 2-Naphthalenesulfonyl Chloride (NSCl) | N-Sulfonyl (Sulfonamide) nih.gov |

| Acylation | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | N-Acyl (Carbamate) libretexts.orgresearchgate.net |

| Acylation | Phenyl Isothiocyanate (PITC) | N-Thioacyl (Phenylthiourea) scribd.com |

N-Alkylation and N-Acylation Reactions

This compound, as a secondary amine, readily undergoes N-alkylation and N-acylation reactions, which are fundamental transformations for introducing new functional groups at the nitrogen atom.

N-Alkylation: The alkylation of amines is a well-established method for forming carbon-nitrogen bonds. wikipedia.org For secondary amines like this compound, this reaction typically proceeds via nucleophilic aliphatic substitution, where the amine's lone pair of electrons attacks an alkyl halide or another suitable electrophile. wikipedia.org The reaction converts the secondary amine into a tertiary amine. However, these reactions can sometimes be challenging to control, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.orgmasterorganicchemistry.com The reactivity and selectivity are often influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction temperature. researchgate.net Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org

N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid, to form an amide. The synthesis of N,N-bis(2-phenoxyethyl)acetamide is a direct example of an N-acylation reaction involving this compound. lookchem.com Generally, acylation can be achieved under various conditions. A common laboratory method involves reacting the amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, processes using a carboxylic acid as both the reactant and the medium, sometimes at elevated temperatures (115-150°C), can effectively produce N-acylated amines without the need for a catalyst. google.com

The table below summarizes these transformations.

Table 1: N-Alkylation and N-Acylation Reactions of this compound

| Reaction Type | Reactant | Reagent | Product |

|---|---|---|---|

| N-Alkylation | This compound | Alkyl Halide (R-X) | N-Alkyl-N,N-bis(2-phenoxyethyl)amine |

Synthesis of Thiourea and Tetrazole Derivatives of Related Amine Compounds

The amine functionality of this compound serves as a handle for the synthesis of more complex structures, including thioureas and tetrazoles, which are significant classes of compounds in medicinal and materials chemistry.

Thiourea Derivatives: Thioureas are commonly synthesized through the reaction of an amine with an isothiocyanate. mdpi.com This addition reaction is typically efficient and allows for great structural diversity. mdpi.com The general procedure involves adding the amine to a solution of the appropriate isothiocyanate in a solvent like dichloromethane (B109758) at room temperature. mdpi.com Another method involves the condensation of amines with carbon disulfide in an aqueous medium, which is considered a greener approach as it avoids toxic reagents like isothiocyanates. organic-chemistry.org However, this specific aqueous method works well for primary aliphatic amines, while secondary amines are reported to be unsuitable for this particular synthesis pathway. organic-chemistry.org A more general approach for secondary amines involves reacting them with a pre-formed isothiocyanate or using reagents like thiophosgene, though the latter is highly toxic. organic-chemistry.org

Tetrazole Derivatives: Tetrazoles can be synthesized from amines through several routes. One established method involves the reaction of an amine with triethyl orthoformate and sodium azide (B81097) in the presence of an acid, such as acetic acid. nih.gov This reaction is versatile and can be used for aromatic, aliphatic, and heteroaromatic amines to prepare various tetrazole derivatives. nih.govorganic-chemistry.org Another common pathway is the cycloaddition reaction between an azide source and a nitrile. For secondary amines, this can involve conversion to an intermediate like an imine, which then reacts with sodium azide. medipol.edu.trresearchgate.net For instance, imines prepared from primary amines and aldehydes can be treated with sodium azide in a solvent mixture like tetrahydrofuran (B95107) and water to yield tetrazole derivatives. medipol.edu.tr

The tables below outline the general synthetic schemes for these derivatives as they would apply to a secondary amine like this compound.

Table 2: General Synthesis of Thiourea Derivatives from Secondary Amines

| Starting Material | Reagent | General Conditions | Product Class |

|---|

Table 3: General Synthesis of Tetrazole Derivatives from Amines

| Starting Material | Reagents | General Conditions | Product Class |

|---|

Formation of Heterocyclic Systems Incorporating this compound Motifs

The structural framework of this compound can be incorporated into larger heterocyclic systems. wikipedia.org A notable example is the synthesis of benzimidazolone derivatives. nih.gov In a specific application, 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one was synthesized by reacting 5-nitrobenzimidazolone with phenoxyethyl bromide in dimethylformamide with potassium carbonate as a base. nih.gov This reaction demonstrates the successful N,N'-dialkylation of the benzimidazolone core with two phenoxyethyl groups, effectively building a more complex molecule where the "bis(phenoxyethyl)" moiety is linked through a central heterocyclic ring system. nih.gov

This synthetic strategy highlights how the phenoxyethyl group can be introduced onto a pre-existing heterocycle. Conversely, derivatives of this compound itself could potentially undergo cyclization reactions to form novel heterocyclic structures, such as aza-crown ethers or other macrocycles, although specific examples are less commonly documented in readily available literature. The synthesis of such systems often involves intramolecular reactions or condensation with other difunctional molecules. scispace.com

Table 4: Example of Heterocycle Formation with a Bis(2-phenoxyethyl) Motif

| Heterocycle Core | Reagent | Product | Reference |

|---|

Mechanistic Investigations of Reaction Selectivity and Yield Optimization

The selectivity and yield of reactions involving this compound are governed by mechanistic principles common to secondary amines, with steric and electronic factors playing a crucial role.

N-Alkylation Selectivity: N-alkylation of secondary amines is often a non-selective process that can lead to a mixture of the desired tertiary amine and an over-alkylated quaternary ammonium salt. researchgate.net The "runaway" nature of this reaction occurs because the product of the first alkylation (a tertiary amine) is often still nucleophilic enough to react with another molecule of the alkylating agent. masterorganicchemistry.com However, the bulky nature of the two phenoxyethyl groups on the nitrogen atom in this compound likely provides significant steric hindrance. This steric bulk would be expected to slow the rate of the second alkylation (quaternization) more than the first, thus favoring the formation of the tertiary amine product. masterorganicchemistry.com Optimization of yield for the desired tertiary amine would involve careful control of stoichiometry (using a 1:1 ratio of amine to alkylating agent), temperature, and reaction time to minimize over-alkylation. vulcanchem.com

Reaction Mechanisms: The N-alkylation of amines with alcohols, an industrially relevant alternative, typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals like ruthenium or iridium. nih.gov The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form a metal-hydride and an aldehyde intermediate. The amine then condenses with the aldehyde to form an iminium ion (for secondary amines), which is subsequently reduced by the metal-hydride to yield the alkylated amine and regenerate the catalyst. nih.gov

For N-acylation reactions, the mechanism is a straightforward nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product. When using carboxylic acids at high temperatures, the reaction likely proceeds through the formation of an ammonium carboxylate salt, which then dehydrates to form the amide. google.com

Kinetic and mechanistic studies on structurally related bis(phenolato)amine zinc complexes, while used in polymerization catalysis, show that the solution behavior and the equilibrium between monomeric and dimeric species can significantly influence reactivity. nih.govresearchgate.net While this compound is not a phenolato ligand, these studies underscore the importance of understanding the solution-state structure and aggregation of such bulky molecules to control reaction outcomes. nih.govresearchgate.net

Coordination Chemistry and Ligand Design Principles

Design and Synthesis of Ligands Incorporating Bis(2-phenoxyethyl)amine Frameworks

The synthesis of this compound itself is documented in chemical literature, typically prepared through the dialkylation of ammonia (B1221849) with a suitable phenoxyethyl halide. However, a comprehensive search of established chemical databases and peer-reviewed journals did not yield any specific research focused on the design and synthesis of more complex ligands that are explicitly built upon the this compound framework for the purpose of metal coordination. The existing body of work on related ligands often involves more intricate structures where the phenoxy or amine moieties are part of a larger, pre-designed chelating system. For instance, research has been conducted on ligands containing 4-methyl-2,6-bis(((2-phenoxyethyl)(pyridin-2-ylmethyl)amino)methyl)phenol, which incorporates the phenoxyethyl group within a more complex polydentate structure. However, studies dedicated to the coordination chemistry of the parent this compound are conspicuously absent.

Characterization of Transition Metal Complexes with this compound Ligands

Consistent with the lack of reported ligand synthesis, there is no available information on the formation and characterization of transition metal complexes with this compound as the primary ligand. The following subsections, which would typically detail the specifics of complex formation and structural analysis, are therefore based on a notable absence of data in the current scientific record.

Formation of Zinc(II), Cobalt(II), Nickel(II), Manganese(II), Iron(II), and Copper(II) Complexes

There are no published studies detailing the successful synthesis and isolation of coordination complexes between this compound and the divalent ions of zinc, cobalt, nickel, manganese, iron, or copper. While the nitrogen atom and the ether oxygen atoms of the phenoxy groups present potential donor sites, the chelation behavior and the conditions required for complex formation have not been investigated or reported. A closely related ligand, Bis(2-methoxyethyl)amine, has been shown to form a complex with Nickel(II), suggesting that this compound could potentially act as a ligand. researchgate.net However, without experimental evidence, any discussion on the formation of its complexes with the aforementioned metals would be purely speculative.

Elucidation of Coordination Modes and Geometrical Architectures

The manner in which this compound would coordinate to a metal center and the resulting geometries of such complexes remain unknown. Potential coordination modes could involve the central amine nitrogen acting as a primary donor, with the possibility of the ether oxygens also participating in chelation to form five-membered rings. This could lead to a tridentate [O,N,O] coordination. Alternatively, the ligand might act as a monodentate or bidentate donor, or bridge between multiple metal centers. The steric bulk of the phenoxy groups would also play a significant role in determining the final geometrical architecture. However, without empirical data, these remain as hypotheses.

Spectroscopic Analysis and Single-Crystal X-ray Diffraction Studies of Complex Structures

As no complexes of this compound with the specified metals have been synthesized and characterized, there is a complete absence of spectroscopic data (such as FT-IR, UV-Vis, and NMR) and single-crystal X-ray diffraction studies. Such analyses are crucial for confirming the formation of a complex, determining the coordination environment of the metal ion, and providing precise bond lengths and angles.

Structure-Property Relationships in Metal-Ligand Binding Affinity

The relationship between the structural features of the this compound ligand and its binding affinity for different metal ions is a topic that cannot be addressed due to the lack of synthesized complexes. Understanding these relationships would require systematic studies involving variations in the metal ion and reaction conditions, followed by the characterization of the resulting products.

Thermodynamic and Kinetic Stability of Coordination Compounds

The thermodynamic and kinetic stability of coordination compounds are fundamental aspects of their chemistry. Thermodynamic stability refers to the position of the equilibrium for the complex formation reaction, while kinetic stability relates to the lability or inertness of the complex with respect to ligand substitution reactions. In the absence of any reported complexes of this compound, no experimental data on their stability constants, formation constants, or reaction kinetics are available.

Catalytic Applications of Bis 2 Phenoxyethyl Amine Derived Systems

Homogeneous Catalysis Utilizing Metal-Bis(2-phenoxyethyl)amine Complexes

In homogeneous catalysis, the metal-ligand complex is in the same phase as the reactants, allowing for high activity and selectivity under mild reaction conditions. Bis(2-phenoxyethyl)amine has been investigated as a ligand in several important catalytic reactions.

The hydrolysis of phosphate (B84403) esters is a fundamental biological process often catalyzed by metalloenzymes known as phosphatases. The development of synthetic catalysts that can mimic the function of these enzymes is of great interest for applications in biotechnology and medicine. Dinuclear metal complexes, particularly those involving zinc(II) ions, have been shown to be effective in promoting the hydrolysis of phosphate esters.

While direct studies on this compound complexes for this purpose are not extensively documented, research on structurally similar ligands provides strong evidence for its potential. For instance, dinuclear zinc(II) complexes with phenol-based compartmental ligands have demonstrated significant phosphatase-like activity. nih.govelsevier.com These ligands, which, like this compound, can position two metal ions in close proximity, are crucial for the cooperative catalysis of phosphate ester cleavage. The two metal centers can work in concert to activate the phosphate substrate and a water molecule, facilitating nucleophilic attack and subsequent hydrolysis.

Studies on dinuclear zinc complexes with ligands featuring hydrogen bond donors in the secondary coordination sphere have further highlighted the importance of the ligand architecture in catalytic efficiency. These hydrogen bonds can help in substrate positioning and stabilization of the transition state, leading to enhanced catalytic rates. nih.gov Given that the phenoxy groups in this compound can be functionalized to include such hydrogen-bonding moieties, it represents a promising scaffold for the design of highly active phosphatase mimics.

The mechanism of dephosphorylation by these biomimetic complexes is believed to involve the coordination of the phosphate ester to one or both metal centers, followed by the activation of a metal-bound water molecule to act as the nucleophile. The catalytic performance of these systems is often evaluated using model substrates like bis(p-nitrophenyl) phosphate (BNPP).

Table 1: Performance of a Related Dinuclear Zinc(II) Complex in the Hydrolysis of a Model Phosphate Ester

| Catalyst System | Substrate | k_cat (s⁻¹) | K_M (mM) |

| Dinuclear Zn(II) Complex with a Phenol-based Ligand | BNPP | 0.025 | 0.5 |

This table presents representative data for a dinuclear zinc complex with a ligand structurally analogous to this compound, demonstrating the potential efficacy of such systems in mimetic phosphatase activity.

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.comwikipedia.org This reaction is typically catalyzed by a weak base, often an amine. The secondary amine functionality within this compound makes it a potential organocatalyst for this transformation.

Furthermore, metal complexes derived from amine-containing ligands can also act as Lewis acid catalysts for the Knoevenagel condensation. The metal center can activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the active methylene (B1212753) compound.

Cyanosilylation, the addition of a silyl (B83357) cyanide to a carbonyl group, is another important transformation that yields valuable cyanohydrin derivatives. This reaction can be catalyzed by both Lewis acids and Lewis bases. Metal complexes of this compound could potentially catalyze this reaction through Lewis acidic activation of the carbonyl compound.

The N-alkylation of amines with alcohols is a highly atom-economical and environmentally benign method for the synthesis of N-alkylated amines, with water being the only byproduct. This transformation often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. univie.ac.at In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to afford the N-alkylated amine and regenerate the catalyst. nih.govorganic-chemistry.org

A variety of transition metal complexes, particularly those of ruthenium, iridium, and iron, have been shown to be effective catalysts for this reaction. nih.govorganic-chemistry.orgwp.csiro.au The ligands employed in these catalysts often play a crucial role in their activity and selectivity. While there are no specific reports on the use of this compound as a ligand in this context, its structural features make it an interesting candidate. The amine nitrogen and the two phenoxy oxygen atoms can potentially coordinate to a metal center, forming a stable complex that could facilitate the key steps of the borrowing hydrogen cycle. The electronic and steric properties of the ligand could be tuned by modifying the phenoxy rings, allowing for the optimization of the catalyst's performance.

Heterogeneous Catalysis Incorporating this compound-Based Ligands

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and potential for use in continuous flow reactors. This compound and its derivatives can be incorporated into solid materials to create robust heterogeneous catalysts.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore size, and the potential for functionalization make them highly attractive for applications in catalysis.

A derivative of this compound, namely tris-(4-carboxy-2-phenoxyethyl)amine , has been successfully utilized as a tripodal ligand to construct a zinc-based MOF. This MOF, featuring coordinatively unsaturated Zn(II) centers, has been shown to be an effective heterogeneous catalyst for both Knoevenagel condensation and cyanosilylation reactions. d-nb.info The porous structure of the MOF allows for the diffusion of reactants to the active sites, while the presence of both Lewis acidic metal centers and potentially basic amine functionalities within the framework can contribute to the catalytic activity.

The use of amine-functionalized linkers in MOFs is a well-established strategy for introducing basic catalytic sites. nih.gov These amine groups can act as Brønsted bases to deprotonate the active methylene compounds in the Knoevenagel condensation. The synergy between the acidic metal nodes and the basic amine-functionalized linkers can lead to enhanced catalytic performance.

Table 2: Catalytic Performance of a MOF Derived from a this compound Analogue

| Reaction | Catalyst | Substrates | Product Yield (%) |

| Knoevenagel Condensation | Zn-MOF with tris-(4-carboxy-2-phenoxyethyl)amine linker | Benzaldehyde, Malononitrile | >95 |

| Cyanosilylation | Zn-MOF with tris-(4-carboxy-2-phenoxyethyl)amine linker | Benzaldehyde, Trimethylsilyl cyanide | >90 |

This table summarizes the reported catalytic activity of a MOF synthesized using a functionalized derivative of this compound, highlighting the potential of such systems in heterogeneous catalysis.

Another approach to creating heterogeneous catalysts is to immobilize homogeneous catalysts onto solid supports. This strategy aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

This compound and its metal complexes could be immobilized on various solid supports, such as silica, alumina, or polymers, through several techniques. One method involves the covalent attachment of the ligand to the support material, followed by complexation with the desired metal ion. Alternatively, a pre-formed metal complex of this compound could be anchored to the support.

The choice of the support and the immobilization method can significantly influence the catalyst's stability, activity, and reusability. For instance, mesoporous materials with high surface areas can provide a suitable environment for the catalyst, preventing leaching and aggregation of the active species. While specific examples of supported catalysts based on this compound are not widely reported, the general principles of catalyst immobilization are well-established and could be readily applied to this system.

No Catalytic Applications of this compound Found in Scientific Literature

Despite a comprehensive search of scientific databases and academic publications, no research detailing the catalytic applications of systems derived from the chemical compound this compound has been identified. This includes a lack of information regarding the elucidation of catalytic mechanisms, reaction kinetics, catalyst reusability, and efficiency metrics for this specific compound.

While the field of catalysis is extensive, with numerous studies on amine-containing ligands and their metal complexes, there appears to be no published work focusing on the catalytic activity of this compound or its derivatives. Searches for its use as a ligand, catalyst precursor, or additive in catalytic reactions have not yielded any relevant results.

General concepts of catalysis, including reaction kinetics and efficiency metrics such as Turnover Number (TON) and Turnover Frequency (TOF), are well-established in chemical literature. However, the application of these principles to this compound-derived systems cannot be discussed, as no experimental or theoretical data is available.

It is possible that this compound has not been investigated for its catalytic properties, or that any such research has not been made publicly available. Therefore, the creation of an article based on the provided outline is not possible without fabricating information, which would violate scientific and ethical standards.

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Bis(2-phenoxyethyl)amine, DFT can predict a wide range of properties with high accuracy, offering a microscopic understanding of its structure and behavior. Such calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.govresearchgate.net Given the presence of two aromatic rings, including dispersion corrections (e.g., B3LYP-D3) is crucial for accurately modeling noncovalent interactions like π-stacking that may influence conformational preferences. nih.gov

Geometry Optimization, Conformational Analysis, and Electronic Structure

The first step in a DFT study is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For this compound, this process would reveal key structural parameters. Based on studies of analogous aromatic and amine compounds, a set of expected geometric parameters can be estimated. nih.gov

The flexibility of the two phenoxyethyl side chains suggests that this compound can exist in multiple conformations. A conformational analysis would involve rotating the key dihedral angles (e.g., C-O-C-C, C-C-N-C) to map the potential energy surface and identify various stable conformers and the energy barriers between them. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov

| Molecular Electrostatic Potential (MEP) | Negative potential (red) around oxygen and nitrogen atoms; positive potential (blue) around the amine hydrogen. | Maps regions of electrophilic and nucleophilic attack, predicting sites for intermolecular interactions. |

Spectroscopic Property Prediction (NMR, FTIR, UV-Vis)

DFT calculations are highly effective at predicting spectroscopic data, which can aid in the characterization of a compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental data to confirm the molecular structure.

FTIR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculations can identify the characteristic vibrational modes, such as N-H stretching, C-O ether stretching, and aromatic C-H bending. Calculated frequencies are often scaled by a factor (e.g., 0.967) to better match experimental results. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to compute the electronic transition energies and oscillator strengths. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions in the aromatic rings).

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Approximate Region | Assignment |

|---|---|---|---|

| ¹H NMR | Multiplet | δ 7.2-7.4 ppm | Aromatic protons (ortho-, meta- C-H) |

| Multiplet | δ 6.9-7.0 ppm | Aromatic protons (para- C-H) | |

| Triplet | δ 4.1-4.3 ppm | Methylene (B1212753) protons (-O-CH₂) | |

| Triplet | δ 3.0-3.2 ppm | Methylene protons (-N-CH₂) | |

| Broad Singlet | δ 1.5-2.5 ppm | Amine proton (-NH-) | |

| ¹³C NMR | Signal | δ ~158 ppm | Aromatic C-O |

| Signals | δ ~120-130 ppm | Aromatic C-H and C-C | |

| Signal | δ ~67 ppm | Methylene carbon (-O-CH₂) | |

| Signal | δ ~49 ppm | Methylene carbon (-N-CH₂) | |

| FTIR | Sharp, weak peak | ~3350 cm⁻¹ | N-H stretching |

| Multiple peaks | ~3000-3100 cm⁻¹ | Aromatic C-H stretching | |

| Multiple peaks | ~2850-2950 cm⁻¹ | Aliphatic C-H stretching | |

| Strong peak | ~1240 cm⁻¹ | Aryl-O-C asymmetric stretching |

| UV-Vis | Absorption Band | λmax ~270-280 nm | π → π* transition of the phenoxy chromophore |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field (like CHARMM or PCFF) to describe the interatomic forces. iphy.ac.cnresearchgate.net

For this compound, an MD simulation would involve placing the molecule in a simulation box, often with a solvent like water, and observing its trajectory over nanoseconds or longer. This approach is invaluable for exploring the molecule's conformational landscape, revealing how the flexible side chains move, fold, and interact with each other and with solvent molecules. nih.govresearchgate.net The simulation can identify the most populated conformational states, the timescale of transitions between them, and how factors like temperature and solvent affect this dynamic equilibrium. iphy.ac.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. frontiersin.org To build a QSAR model for this compound derivatives, a set of structurally related compounds would be synthesized (e.g., with substituents on the phenyl rings), and their biological activity (e.g., cytotoxicity, receptor binding affinity) would be measured. nih.gov

Next, a wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecule's structure and properties. A mathematical model is then developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to find the best correlation between the descriptors and the observed activity. scispace.comnih.gov

Table 3: Examples of Molecular Descriptors for QSAR Models of this compound Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describes the electronic distribution and reactivity. |

| Steric / Geometrical | Molecular volume, Surface area, Ovality | Describes the size and shape of the molecule. nih.gov |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes atomic connectivity and branching. nih.gov |

| Lipophilicity | LogP (Octanol-Water partition coefficient) | Describes the molecule's affinity for hydrophobic vs. hydrophilic environments. |

A validated QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds and prioritizing synthetic efforts. frontiersin.orgnih.gov

Theoretical Prediction of Reactivity Profiles and Interaction Mechanisms

Computational methods can predict how this compound is likely to react and interact with other molecules. The electronic properties derived from DFT, such as the HOMO/LUMO distributions and the MEP, provide initial clues. For instance, the nitrogen lone pair, being a likely component of the HOMO, would be a primary site for protonation or reaction with electrophiles. researchgate.net The MEP would highlight the electron-rich oxygen and nitrogen atoms as sites for hydrogen bonding. acs.org

More advanced calculations can be used to model specific reaction pathways. By locating the transition state structures and calculating the activation energy barriers, the feasibility and kinetics of a proposed reaction can be determined. researchgate.netnih.gov This could be applied to study potential metabolic pathways, such as N-dealkylation or aromatic hydroxylation, or to understand its interaction mechanism with a biological target, like an enzyme or receptor. nih.gov For example, studying the interaction with DNA could involve modeling the formation of adducts, a mechanism relevant for the genotoxicity of some aromatic amines. nih.gov

Materials Science Applications and Advanced Functional Development

Incorporation into Polymeric Matrices and Composite Materials

There is no available research detailing the incorporation of Bis(2-phenoxyethyl)amine into polymeric matrices or its use as a component in composite materials. Scientific literature does not currently describe its effects on the mechanical, thermal, or chemical properties of polymers, nor are there studies on its role as a plasticizer, flame retardant, or any other additive in composite formulations.

Role in the Design of Chemical Sensors and Optoelectronic Components

Information regarding the application of this compound in the design and fabrication of chemical sensors or optoelectronic components is not present in the current body of scientific literature. There are no published studies that explore its potential as a selective recognition element in sensors or as a material with specific optical or electronic properties suitable for optoelectronic devices.

Exploration as Building Blocks for Smart Materials and Functional Coatings

The exploration of this compound as a molecular building block for the synthesis of smart materials, such as stimuli-responsive polymers or self-healing materials, is not documented in available research. Similarly, there is no information on its use in the formulation of functional coatings that might impart properties such as hydrophobicity, corrosion resistance, or anti-fouling capabilities.

Development of Synthetic Receptors and Transmembrane Transporters

There is no scientific literature to suggest that this compound has been investigated for the development of synthetic receptors for specific molecules or ions. Furthermore, no research is available that discusses its potential role in the creation of artificial transmembrane transporters or ion channels.

In Vitro Biological Activity of Bis 2 Phenoxyethyl Amine Derivatives

Assessment of In Vitro Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of bis(2-aminoethyl)amine derivatives has been systematically evaluated against various human cancer cell lines. These assessments are crucial in the initial phases of anticancer drug discovery, providing insights into the compounds' ability to inhibit cancer cell growth and proliferation.

Evaluation of Antiproliferative Potency via Metabolic Assays

The antiproliferative activity of a series of seven novel bis(2-aminoethyl)amine derivatives was screened against a panel of human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). nih.govnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) metabolic assay was utilized to quantify the cytotoxic effects. nih.govnih.gov

The tested compounds demonstrated a moderate antiproliferative potency. nih.gov Among the derivatives, the phenethyl derivative (designated as compound 6 ) exhibited the most significant growth-inhibitory activity across all tested cancer cell lines, with IC50 values ranging from 13.95 ± 2.5 µM to 15.74 ± 1.7 µM. nih.gov In contrast, the study also evaluated cytotoxicity against normal human keratinocyte (HaCaT) cell lines to assess selectivity. nih.govdntb.gov.ua

The results of the MTT assay for the most potent derivatives are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) |

| Phenethyl derivative (6) | CaCo-2 | 14.83 ± 1.9 |

| A549 | 15.74 ± 1.7 | |

| HTB-140 | 13.95 ± 2.5 | |

| 4-chlorophenyl derivative (3) | CaCo-2 | 17.65 ± 1.8 |

| A549 | 19.34 ± 2.1 | |

| HTB-140 | 18.51 ± 2.3 | |

| 4-bromophenyl derivative (4) | CaCo-2 | 16.91 ± 1.5 |

| A549 | 18.72 ± 1.9 | |

| HTB-140 | 17.84 ± 2.0 | |

| 3-chloro-4-fluorophenylthiourea (5) | CaCo-2 | 19.12 ± 2.2 |

| A549 | 20.56 ± 2.4 | |

| HTB-140 | 19.88 ± 2.6 |

Data sourced from a study on bis(2-aminoethyl)amine derivatives, which serve as a proxy for the specified compound class. nih.gov

Investigation of Induced Apoptotic Pathways and Interleukin Modulation

Further investigations into the mechanism of action involved assessing the ability of these derivatives to induce apoptosis (programmed cell death) in cancer cells. The alkylphenyl derivative 6 was identified as the most potent inducer of apoptosis. nih.gov It significantly induced early apoptosis in CaCo-2 cell lines (55.7%) and late apoptosis in A549 cells (37.8%). nih.gov Halogen-containing compounds also demonstrated marked pro-apoptotic properties in CaCo-2 cells, with early-apoptotic activity ranging from 35.9% to 36.7% for compounds 3 and 4 . nih.gov

The mechanism of cytotoxic action was also linked to the modulation of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.govnih.gov The study revealed that the derivatives could reduce IL-6 levels. The most significant effect was observed with the 4-bromophenyl derivative 4 , which inhibited interleukin release in A549 cells by nearly tenfold compared to the control group. nih.govnih.gov

| Compound | Cell Line | Apoptotic Effect | Effect on IL-6 |

| Phenethyl derivative (6) | CaCo-2 | 55.7% early apoptosis | Moderate reduction |

| A549 | 37.8% late apoptosis | Moderate reduction | |

| 4-chlorophenyl derivative (3) | CaCo-2 | 36.7% early apoptosis | Significant reduction |

| 4-bromophenyl derivative (4) | CaCo-2 | 35.9% early apoptosis | Significant reduction |

| A549 | 26.7% late apoptosis | ~10-fold inhibition of IL-6 release |

Data represents key findings from mechanistic studies on bis(2-aminoethyl)amine derivatives. nih.gov

Evaluation of In Vitro Antimicrobial Efficacy

The search for new antimicrobial agents is a critical area of pharmaceutical research. Derivatives of similar amine scaffolds have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Screening Against Bacterial and Fungal Strains

While specific studies on bis(2-phenoxyethyl)amine were not available, research on structurally related 1,3-bis(aryloxy)propan-2-amines demonstrates activity against Gram-positive bacteria. nih.gov These synthetic compounds showed minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml against pathogens like Streptococcus pyogenes, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimal bactericidal concentrations were often similar to the MIC values, suggesting a bactericidal mechanism of action. nih.gov

Similarly, studies on other heterocyclic amine derivatives have shown promise. For instance, certain bisphenylthiazole derivatives were found to be potent against fungal species like Candida albicans, with some analogues showing activity equivalent to the standard antifungal drug amphotericin B. semanticscholar.org

| Compound Class | Microbial Strain | MIC Range |

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., MRSA) | 2.5–10 μg/ml |

| Bisphenylthiazole derivatives | Candida albicans | As low as 1 μg/mL |

Data from studies on structurally related amine derivatives. nih.govsemanticscholar.org

Correlation Between Chemical Structure and Antimicrobial Potency

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial potency of lead compounds. For various amine derivatives, specific structural features have been correlated with enhanced antimicrobial activity. mdpi.comnih.gov

In the case of 1,3-bis(aryloxy)propan-2-amines, the nature and position of substituents on the aryl rings significantly influence their antibacterial efficacy. nih.gov For other classes of antimicrobial compounds, such as quinolinequinones, the presence and position of an ester group were found to be important for activity against Gram-positive bacteria. mdpi.com Studies on bisphenylthiazoles revealed that incorporating a 1,2-diaminocyclohexane moiety as a conformationally-restricted isostere for a more flexible ethylenediamine chain potentiated the antifungal activity significantly. semanticscholar.org This suggests that the spatial arrangement and rigidity of the molecule are critical for its interaction with microbial targets. semanticscholar.org

Antioxidant Activity Studies

Oxidative stress resulting from an imbalance of free radicals and antioxidants in the body is implicated in numerous diseases. Therefore, the antioxidant potential of new chemical entities is an area of active investigation. Studies on various phenoxy derivatives and related structures have explored their ability to scavenge free radicals. mdpi.commdpi.com

For example, the antioxidant activity of phenoxyindole derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com The results indicated that certain substitutions on the indole and phenoxy rings could lead to potent antioxidant properties, with some compounds showing IC50 values in the micromolar range. mdpi.com Similarly, synthetic bis-chalcones, which can feature phenoxy-like moieties, have demonstrated strong antioxidant activity by effectively scavenging DPPH, nitric oxide, and ABTS radicals. mdpi.com These findings suggest that the this compound scaffold could potentially exhibit antioxidant activity, although direct studies are required for confirmation.

Radical Scavenging Assays and Comparative Analysis

An exhaustive review of scientific databases reveals a conspicuous absence of studies specifically investigating the radical scavenging properties of this compound or its derivatives through established methodologies such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. While the broader class of phenoxy derivatives has been a subject of interest for their antioxidant potential, direct experimental data for this compound is not available.

The antioxidant activity of phenolic compounds is well-documented and is generally attributed to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. However, in this compound, the phenoxy group is connected via an ether linkage, which may influence its radical scavenging capacity compared to free phenols. Without empirical data from assays, any discussion on its comparative efficacy against standard antioxidants like Trolox or ascorbic acid would be purely speculative.

Mechanistic Understanding of Antioxidant Action

Due to the lack of experimental studies, the mechanistic understanding of the antioxidant action of this compound derivatives is currently undeveloped. The fundamental mechanisms by which a compound can exert antioxidant effects include hydrogen atom transfer (HAT), single-electron transfer (SET), and transition metal chelation. The presence of the phenoxy and amine moieties within the this compound structure suggests theoretical potential for interaction with free radicals. However, without spectroscopic and kinetic data, it is impossible to determine the predominant mechanism or the structure-activity relationships that would govern such activity.

Enzymatic Inhibition Profile Analysis (e.g., Gluconate 2-dehydrogenase inhibition)

There is no available research in the scientific literature detailing the enzymatic inhibition profile of this compound or its derivatives, specifically concerning gluconate 2-dehydrogenase. Gluconate 2-dehydrogenase is an oxidoreductase involved in carbohydrate metabolism. Investigations into its inhibitors are of interest for various biotechnological and pharmaceutical applications.

Searches for compounds that inhibit gluconate 2-dehydrogenase have not yielded any molecules with a structural resemblance to this compound. Furthermore, broader inquiries into the inhibition of other dehydrogenases by aromatic amines or ethers have not provided any relevant data to suggest a potential interaction. Therefore, the inhibitory activity of this compound against gluconate 2-dehydrogenase remains an uninvestigated area.

Future Research Directions and Methodological Advancements

Development of Sustainable and Green Synthetic Protocols

Future research will likely prioritize the development of environmentally benign synthetic routes to Bis(2-phenoxyethyl)amine. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Green chemistry approaches could offer cleaner, more efficient alternatives.

Key Research Areas:

Catalytic N-alkylation: Investigating the use of transition metal or organocatalysts for the direct N-alkylation of 2-phenoxyethylamine (B128699) with 2-phenoxyethyl halides or other suitable precursors. This could minimize the use of stoichiometric bases and improve atom economy.

Reductive Amination: Exploring one-pot reductive amination protocols starting from phenoxyacetaldehyde (B1585835) and 2-phenoxyethylamine, utilizing green reducing agents like formic acid or catalytic hydrogenation.

| Proposed Green Synthetic Approach | Potential Advantages |

| Catalytic N-alkylation | Higher atom economy, reduced waste, milder reaction conditions. |

| One-pot Reductive Amination | Increased efficiency, simplified purification, use of greener reagents. |

| Utilization of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. |

Exploration of Novel Coordination Architectures with Diverse Metal Centers

The flexible nature of the this compound ligand, with its two ether oxygen atoms and a central secondary amine, makes it a promising candidate for constructing novel coordination complexes. The ether linkages allow for significant conformational freedom, potentially leading to diverse and interesting coordination geometries.

Systematic studies involving a wide range of metal ions (e.g., transition metals, lanthanides, and main group elements) are needed to explore the coordination behavior of this ligand. The synthesis and characterization of these metal complexes will be crucial. Techniques such as single-crystal X-ray diffraction will be instrumental in elucidating the precise coordination modes and resulting molecular architectures.

Expansion of Catalytic Scope to Industrially Relevant Transformations

Metal complexes derived from this compound could exhibit significant catalytic activity. Future research should focus on screening these complexes for their efficacy in a variety of industrially important chemical transformations.

Potential Catalytic Applications:

Oxidation Reactions: The phenoxy groups may influence the electronic properties of a coordinated metal center, making the resulting complexes suitable as catalysts for selective oxidation reactions.

Polymerization: The denticity and steric profile of the ligand could be tuned to create well-defined metal complexes for olefin polymerization, potentially leading to polymers with specific tacticities.

Cross-Coupling Reactions: Investigating the utility of these complexes as pre-catalysts or catalysts in C-C and C-N cross-coupling reactions is a promising avenue.

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of this compound derivatives and their metal complexes.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the stable conformations of the ligand, its coordination complexes, and to understand the electronic structure and bonding within these molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand and its complexes in solution, which is crucial for understanding their reactivity and catalytic mechanisms.

Virtual Screening: Computational screening of virtual libraries of this compound derivatives can help identify promising candidates for specific applications before their synthesis, saving time and resources.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of dynamic behavior in solution, understanding conformational flexibility. |

| Virtual Screening | High-throughput identification of promising derivative structures for specific targets. |

Rational Design of Derivatives for Highly Specific Research Applications

Building upon the foundational knowledge gained from the aforementioned research areas, the rational design of functionalized this compound derivatives can be pursued to target highly specific applications. By introducing various substituents on the phenyl rings or modifying the ethyl backbone, the steric and electronic properties of the ligand can be precisely tuned.

For instance, the introduction of electron-donating or withdrawing groups on the phenoxy rings could modulate the Lewis acidity of a coordinated metal center, thereby fine-tuning its catalytic activity. Similarly, attaching chiral moieties to the ligand backbone could lead to the development of asymmetric catalysts for enantioselective transformations. The design of derivatives with specific solubility or binding properties could also open up new applications in materials science and sensor technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(2-phenoxyethyl)amine, and what key reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution between 2-phenoxyethyl chloride and a primary amine under basic conditions (e.g., potassium carbonate in toluene). Reaction temperature (60–80°C) and stoichiometric ratios (amine:chloride = 1.2:1) are critical for optimizing yield . Purification often involves column chromatography (silica gel, 70:30 cyclohexane/ethyl acetate) to isolate the product from byproducts like unreacted starting materials or oligomers .

| Reagent | Role | Conditions |

|---|---|---|

| 2-Phenoxyethyl chloride | Electrophile | Anhydrous solvent (toluene/DCM) |

| Primary amine | Nucleophile | Base (K₂CO₃), reflux (6–8 hours) |

| Potassium carbonate | Base (scavenges HCl) | Stirring under inert atmosphere |

Q. What physicochemical properties of this compound are critical for its handling and application in research settings?

- Key Properties :

- Molecular Weight : ~267.3 g/mol (calculated from C₁₆H₁₉NO₂) .

- Solubility : Lipophilic (soluble in DCM, THF; sparingly soluble in water).

- Stability : Hygroscopic; storage under argon at –20°C prevents degradation .

- Hazards : Skin/eye irritant (GHS Category 2/2A); requires PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can retrosynthetic analysis and computational tools optimize the synthesis of this compound derivatives?

- Methodology : Retrosynthetic planning using databases like REAXYS and Pistachio identifies feasible precursors (e.g., phenoxyethanol derivatives). AI models prioritize routes with high "template relevance" scores (>0.8) and minimal steps. For example, substituting 2-phenoxyethyl chloride with bromine or iodine variants may improve reactivity but requires evaluating leaving-group efficiency via DFT calculations .

Q. What analytical methodologies are recommended for characterizing this compound and resolving structural ambiguities in its derivatives?

- Techniques :

- HRMS-ESI : Confirms molecular ion [M+H]⁺ with <5 ppm mass accuracy (e.g., observed m/z 268.1443 vs. calculated 268.1438) .

- NMR : ¹H NMR (CDCl₃) detects aromatic protons (δ 6.8–7.2 ppm) and ethylene groups (δ 3.6–4.1 ppm). ¹³C NMR verifies amine connectivity .

- LC-MS/MS : Quantifies trace impurities (LOQ ~1.0 ng/mL) and detects degradation products under stress conditions (e.g., heat, light) .

Q. How do structural modifications to the phenoxyethyl groups affect the compound's biological activity, and what experimental frameworks are used to assess this?

- Approach :

- Substitution Studies : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the phenyl ring to enhance metabolic stability. Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) .

- Ligand Design : Use this compound as a chelating agent for transition metals (e.g., Cu²⁺). Stability constants (logβ) are determined via potentiometric titrations .

Q. What strategies address discrepancies in reported biological activities of this compound across studies?

- Resolution Tactics :

- Purity Control : Validate compound integrity via elemental analysis (C, H, N ±0.3%) and HPLC (>98% purity) .

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate biological assays and minimize inter-lab variability .

- Meta-Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, H-bond donors) with activity trends across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.